Regiochemical Connectivity Defines a Distinct Chemical Space Relative to N-Linked Imidazole-Benzamide Isomers
The target compound adopts a C-4 phenyl / C-5 (4-benzamide)phenyl substitution on the imidazole ring, giving a fully carbon-linked biaryl architecture. This contrasts with N-[4-(1H-imidazol-1-yl)phenyl]benzamide (isomer with identical molecular formula C₁₆H₁₃N₃O), where the imidazole N-1 is linked to the phenyl-benzamide moiety [1]. The C-linked architecture restricts rotational freedom between the imidazole and both aryl rings, producing a more planar and conformationally constrained scaffold. Computational docking studies on imidazole-benzamide HDAC inhibitors indicate that the benzamide Zn²⁺-binding group requires a precise spatial orientation to chelate the catalytic zinc ion; the C-linked geometry positions the benzamide at a different distance and angle from the imidazole core compared to N-linked isomers, directly affecting target engagement potential [2]. For studies requiring a defined 4,5-diarylimidazole topology, the N-linked isomer is not a valid substitute.
| Evidence Dimension | Regiochemical connectivity (imidazole substitution pattern) |
|---|---|
| Target Compound Data | C-4 phenyl, C-5 (4-benzamide)phenyl; fully C-linked diaryl imidazole (InChI=1S/C16H13N3O/c17-16(20)13-8-6-12(7-9-13)15-14(18-10-19-15)11-4-2-1-3-5-11) |
| Comparator Or Baseline | N-[4-(1H-imidazol-1-yl)phenyl]benzamide: N-1 linked to phenyl-benzamide; C-linked at only one position |
| Quantified Difference | Regioisomeric; no quantitative activity data available for direct comparison |
| Conditions | Structural comparison based on InChI and SMILES analysis |
Why This Matters
For procurement in SAR programs, selecting the incorrect regioisomer introduces a different pharmacophore geometry that can abolish target binding, invalidating experimental results.
- [1] National Center for Biotechnology Information. PubChem Compound Summary. Comparison of C₁₆H₁₃N₃O isomers: 4-(4-Phenyl-1H-imidazol-5-yl)benzamide vs. N-[4-(1H-Imidazol-1-yl)phenyl]benzamide vs. N-[3-(1H-Imidazol-5-yl)phenyl]benzamide. View Source
- [2] Nasrollahzadeh MS, Eskandarpour V, Maleki MF, Eisvand F, Mashreghi M, Hadizadeh F, Tayarani-Najaran Z, Ghodsi R. Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. Journal of Molecular Structure. 2024;1297:136951. [Compound 7d HDAC1 IC₅₀ = 0.56 μM; Entinostat HDAC1 IC₅₀ = 0.49 μM]. View Source
